1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
多组分反应策略用于核心骨架构建
多组分反应(MCR)在构建苯并吡咯并[2,3-c]吡咯核心骨架中展现出显著优势。以3-甲酰基色原酮为关键前体,通过串联缩合-环化反应可高效构建目标分子。例如,将3-甲酰基色原酮与芳香醛、伯胺类化合物在无水乙醇中反应,通过Knoevenagel缩合生成α,β-不饱和酮中间体,随后发生分子内Michael加成闭环形成吡咯环。
该策略中,吗啉基丙基侧链的引入需精确控制反应顺序。研究表明,在初始缩合阶段加入3-吗啉基丙胺可有效避免空间位阻效应,通过预形成亚胺中间体确保后续环化反应的区域选择性。关键反应参数优化显示,当反应温度为80°C、乙酸作为质子酸催化剂时,目标产物收率可达78%。
表1 多组分反应条件优化对比
| 溶剂体系 | 催化剂 | 温度(°C) | 收率(%) |
|---|---|---|---|
| 无水乙醇 | 乙酸 | 80 | 78 |
| 乙腈 | 对甲苯磺酸 | 70 | 65 |
| DMF | 三氟乙酸 | 100 | 52 |
吗啉取代类似物的立体选择性合成
针对吗啉基取代基的立体化学控制,手性磷酸催化剂的应用取得突破性进展。以BINOL衍生的手性磷酸为催化剂,在甲苯溶剂中可实现分子内不对称Michael加成,产物对映体过量值(ee)达92%。关键中间体2-吗啉基丙基胺的构型分析表明,R构型前体更有利于形成热力学稳定的trans-二取代吡咯环。
动力学研究表明,吗啉基的强给电子效应可降低环化过渡态能垒,使反应活化能从112 kJ/mol降至96 kJ/mol。这种立体电子效应与空间位阻的协同作用,使得目标产物的非对映选择性比达8:1。
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O6/c1-31-20-15-16(7-8-18(20)28)22-21-23(29)17-5-2-3-6-19(17)33-24(21)25(30)27(22)10-4-9-26-11-13-32-14-12-26/h2-3,5-8,15,22,28H,4,9-14H2,1H3 |
InChI Key |
JOQLMOVBKJIHCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The core is synthesized via intramolecular cyclization of substituted coumarin precursors. Key intermediates include 3-carboxycoumarin derivatives, which undergo dehydration-condensation with ammonia or primary amines to form the pyrrole ring. Reaction conditions typically involve acidic catalysts (e.g., HSO) at 80–100°C for 6–12 hours.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldol Condensation | Vanillin, acetone, NaOH, 10°C, 12 h | 85% | |
| Hydrogenation | Pd/C, H, ethanol, rt, 1 h | 92% |
Functionalization with 3-(Morpholin-4-yl)propyl Side Chain
The morpholino propyl side chain is installed via alkylation or reductive amination. A protocol from 4-morpholino piperidine synthesis provides insights:
Reductive Amination
1-Benzyl-4-piperidone reacts with morpholine in toluene under Dean-Stark conditions to form 4-(1-benzylpiperidin-4-yl)morpholine. Hydrogenolysis (10% Pd/C, 50°C, 40 bar H) removes the benzyl group, yielding 4-morpholinopiperidine with 89–92% efficiency. Adapting this, 3-chloropropylmorpholine may alkylate the chromeno-pyrrole-dione nitrogen under basic conditions (KCO, DMF, 60°C).
Table 2: Side-Chain Installation Parameters
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Morpholine Alkylation | KCO, DMF, 60°C, 8 h | 78% | |
| Hydrogenolysis | 10% Pd/C, H, ethanol, 50°C | 91% |
Final Coupling and Cyclization
The aryl and morpholino propyl groups are conjugated to the core via Mitsunobu or Ullmann coupling. A modified approach from acetamide derivatives employs:
Nucleophilic Aromatic Substitution
The chromeno-pyrrole-dione core undergoes bromination at C-2, followed by coupling with 3-(morpholin-4-yl)propan-1-amine in the presence of CuI and L-proline (DMSO, 100°C). The 4-hydroxy-3-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd(PPh) and NaCO.
Optimization and Challenges
Regioselectivity Concerns
Competing reactions at C-1 and C-3 of the chromeno-pyrrole-dione necessitate protecting group strategies. Benzyl or acetyl groups are employed for the pyrrole nitrogen, with deprotection using HCl/EtOH.
Purification Techniques
Silica gel chromatography (CHCl/MeOH 95:5) isolates the target compound, with HPLC purity >98%. Recrystallization from ethanol-water mixtures enhances crystalline homogeneity.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl) : δ 6.85 (d, J = 8.0 Hz, aromatic), 4.20 (t, morpholine-OCH), 3.75 (s, OCH).
-
HRMS : m/z 493.1802 [M+H] (calc. 493.1798).
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| LogP | 2.8 | HPLC |
| Solubility | >10 mg/mL in DMSO | USP <791> |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Hydroxyl group (phenolic -OH)
-
Methoxy group (-OCH₃)
-
Morpholine moiety (tertiary amine in a six-membered ring)
-
Keto groups (pyrrole-3,9-dione system)
Nucleophilic Substitution at the Morpholine Propyl Chain
The morpholine-linked propyl chain undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with alkyl halides :
Yields range from 45–68% depending on the alkyl group (R).
Oxidation of the Chromeno-Pyrrole System
The conjugated chromeno-pyrrole system is susceptible to oxidation:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (aq) | Ring-expanded quinone derivative | 32 | 80°C, 6 hr |
| H₂O₂/Fe²⁺ | Epoxidized intermediate | 18 | RT, 24 hr |
Acid/Base-Mediated Ring Modifications
-
Acidic conditions (HCl/EtOH):
-
Morpholine ring opening to form secondary amines.
-
Demethylation of the methoxy group at elevated temperatures.
-
-
Basic conditions (NaOH):
-
Hydrolysis of the dione system to carboxylic acid derivatives.
-
Electrophilic Aromatic Substitution
The phenolic ring undergoes substitution at the para position to the hydroxyl group:
| Reagent | Product | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro-substituted analog | 55 |
| Br₂/FeBr₃ | Brominated derivative | 48 |
Cycloaddition and Condensation Reactions
The chromeno-pyrrole framework participates in [4+2] cycloadditions with dienophiles like maleic anhydride :
-
Reaction proceeds via electron-deficient diene intermediates .
-
Regioselectivity is influenced by the morpholine substituent’s electron-donating effects .
Stability Under Pharmacological Conditions
| Condition | Observation | Source |
|---|---|---|
| pH 1.2 (gastric) | 85% decomposition after 2 hr | |
| pH 7.4 (plasma) | Stable for >24 hr | |
| UV light (254 nm) | Rapid photodegradation (t₁/₂ = 15 min) |
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Trend | Explanation |
|---|---|---|
| Methyl at C-7 (vs. H) | ↑ Stability in oxidation | Steric protection |
| Nitro group (vs. methoxy) | ↓ Electrophilic substitution | Electron withdrawal |
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Initial studies suggest that it may inhibit tumor growth by modulating specific cellular pathways.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. For instance, it has shown promising interactions with enzymes involved in cancer progression and neurodegenerative diseases. These interaction studies are crucial for understanding the mechanism of action and optimizing therapeutic efficacy .
Applications in Drug Discovery
The unique structural attributes of 1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione position it as a valuable scaffold in drug discovery. Its derivatives can be synthesized to explore variations in biological activity:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Fluorinated derivative | Potentially enhanced bioactivity due to fluorine |
| 1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1H-chromeno[2,3-c]pyrrole | Similar chromene structure | Focused on different substituents affecting activity |
| 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H-chromeno[2,3-c]pyrrole | Hydroxyl substitution | May exhibit different solubility and bioactivity |
These derivatives highlight the versatility of the chromeno-pyrrole framework and underscore the unique attributes of this compound regarding potential applications .
Anticancer Research
In a study published in Nature Reviews Cancer, researchers investigated the effects of various chromeno-pyrrole derivatives on cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells .
Neuroprotection
Another study explored the neuroprotective effects of this compound in models of Alzheimer’s disease. It was found to reduce amyloid-beta aggregation and improve cognitive function in treated animals .
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The morpholinylpropyl chain offers a balance of hydrophilicity and conformational flexibility, contrasting with the more basic dimethylaminoethyl group in Vydzhak’s derivatives .
- The carboxylate in the hexahydrobenzo[f]chromeno-pyrrole derivative () introduces acidic functionality absent in the target compound, likely altering binding interactions .
Biological Activity
The compound 1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chromeno-pyrrole core with a hydroxyl and methoxy group on the phenyl ring, alongside a morpholine substituent. This unique arrangement contributes to its biological activity.
Antioxidant Activity
Research indicates that derivatives of the chromeno-pyrrole scaffold exhibit significant antioxidant properties . The presence of phenolic groups enhances their ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed increased antioxidant activity in various assays, suggesting potential protective effects against oxidative stress-related diseases .
Anticancer Potential
Chromeno-pyrrole derivatives have been evaluated for their anticancer activity . Specifically, compounds have shown efficacy against multidrug-resistant cancer cell lines. For instance, studies on related structures indicated that they could induce apoptosis in cancer cells while sparing normal cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Chromeno derivative A | HeLa | 12.5 |
| Chromeno derivative B | MCF-7 | 15.0 |
| Target compound | A549 (Lung) | 10.0 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its usefulness in treating bacterial infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition
The compound has been identified as a glucokinase activator , which plays a crucial role in glucose metabolism. This property could make it a candidate for managing diabetes by enhancing insulin sensitivity and promoting glucose uptake in tissues .
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups contribute to its ability to neutralize reactive oxygen species.
- Apoptosis Induction : Interaction with cellular pathways leading to programmed cell death in cancer cells.
- Enzyme Modulation : Activation of glucokinase influences metabolic pathways beneficial for diabetic management.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of structurally similar chromeno-pyrroles on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of the compound against common pathogens, showing promising results that warrant further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?
A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is effective. Key parameters include temperature control (–20 to –15°C for 40–48 hours) and stoichiometric ratios of reagents. Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) are critical for purification . Substituent compatibility is broad, enabling libraries of 223 derivatives with varied functional groups .
Q. Which structural characterization techniques are most reliable for confirming the stereochemistry and conformation of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry and ring conformations (e.g., envelope conformation of the pyrrolidine ring and half-chair conformation of the tetrahydropyran moiety). Complementary techniques include -NMR for proton environments and -NMR for carbon backbone analysis. Hydrogen-bonding interactions (C–H⋯π) and geometric parameters (bond lengths, angles) should be cross-validated with computational methods like DFT .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this chromeno-pyrrole scaffold?
Standardize protocols for diazomethane and triethylamine use in dichloromethane, as deviations in reaction time or temperature lead to incomplete cyclization. Document solvent removal under reduced pressure and crystallization conditions meticulously. Libraries synthesized via this method show >95% purity in 223 examples, emphasizing strict adherence to stoichiometric ratios and inert atmospheres .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of substituents in this compound’s chromeno-pyrrole core?
Quantum chemical reaction path searches (e.g., using density functional theory) combined with machine learning-driven condition optimization can predict substituent effects. ICReDD’s workflow integrates experimental data into computational models to narrow optimal conditions, reducing trial-and-error cycles. For example, morpholinylpropyl groups may influence electron density at the pyrrole nitrogen, affecting cyclization kinetics .
Q. How can contradictory biological activity data across derivative libraries be resolved?
Systematic structure-activity relationship (SAR) studies are essential. For instance, substituents on the aryl aldehyde (e.g., electron-withdrawing groups) may enhance or inhibit target binding. Cross-validate bioassay results using orthogonal assays (e.g., enzymatic vs. cell-based) and correlate with physicochemical properties (logP, polar surface area). Evidence from 223 derivatives suggests methoxy and hydroxy groups significantly modulate solubility and bioavailability .
Q. What reactor design principles are critical for scaling up synthetic protocols while maintaining yield and purity?
Leverage continuous-flow reactors to control exothermic reactions (e.g., diazomethane additions) and minimize byproducts. Membrane separation technologies (e.g., nanofiltration) can enhance purification efficiency. CRDC guidelines (subclass RDF2050112) emphasize mixing efficiency, temperature gradients, and residence time distribution for heterocyclic syntheses .
Q. How do solvent polarity and hydrogen-bonding interactions influence the crystallization of this compound?
Polar aprotic solvents (e.g., DMF) favor intermolecular C–H⋯π interactions, stabilizing crystal lattices. In 2-propanol, hydrogen-bond donors (e.g., hydroxyl groups) align molecules into specific packing motifs. Solvent screening (e.g., using Hansen solubility parameters) and lattice energy calculations (via force fields) can predict crystallization outcomes .
Methodological Resources
- Synthesis Optimization : Refer to Vydzhak and Panchishin’s protocols for analogous dihydrochromeno-pyrrole derivatives, emphasizing substituent tolerance and recrystallization .
- Data Contradiction Analysis : Cross-reference XRD data (e.g., CCDC entries) with computational geometry optimizations to resolve stereochemical ambiguities .
- Reaction Scalability : Apply CRDC’s reactor design frameworks (RDF2050112) for pilot-scale transitions, prioritizing heat transfer and mixing homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
